molecular formula C23H21NO4S B13827725 2-Thiophenebutanoicacid,b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bs)-

2-Thiophenebutanoicacid,b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bs)-

Cat. No.: B13827725
M. Wt: 407.5 g/mol
InChI Key: IYJJGABCAVYYGZ-YDNXMHBPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenebutanoicacid,b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bs)- typically involves the protection of amino acids with the Fmoc group. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

These machines can efficiently handle the protection and deprotection steps required for the synthesis of Fmoc-protected amino acids .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenebutanoicacid,b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bs)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiophenebutanoicacid,b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bs)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thiophenebutanoicacid,b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bs)- involves its interaction with specific molecular targets. The Fmoc group protects the amino acid, allowing it to participate in peptide synthesis without unwanted side reactions. The thiophene ring can interact with various biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H21NO4S

Molecular Weight

407.5 g/mol

IUPAC Name

(3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-5-oxo-4-thiophen-2-ylpentanoic acid

InChI

InChI=1S/C23H21NO4S/c24-19(12-21(25)26)22(20-10-5-11-29-20)23(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19,22H,12-13,24H2,(H,25,26)/t19-,22?/m0/s1

InChI Key

IYJJGABCAVYYGZ-YDNXMHBPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C4=CC=CS4)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C4=CC=CS4)C(CC(=O)O)N

Origin of Product

United States

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